6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole 6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897471-98-6
VCID: VC6753008
InChI: InChI=1S/C18H15FN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C18H15FN4O3S
Molecular Weight: 386.4

6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 897471-98-6

Cat. No.: VC6753008

Molecular Formula: C18H15FN4O3S

Molecular Weight: 386.4

* For research use only. Not for human or veterinary use.

6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole - 897471-98-6

Specification

CAS No. 897471-98-6
Molecular Formula C18H15FN4O3S
Molecular Weight 386.4
IUPAC Name [4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Standard InChI InChI=1S/C18H15FN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
Standard InChI Key KRJSFEHOXNCBHH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 6-fluoro-1,3-benzothiazole core, known for its electron-deficient aromatic system and role in intercalative binding to biological macromolecules .

  • A piperazine ring at the 2-position of the benzothiazole, providing conformational flexibility and hydrogen-bonding capabilities.

  • A 2-nitrobenzoyl group attached to the piperazine, introducing strong electron-withdrawing character and potential redox activity.

The IUPAC name, [4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone, reflects this arrangement. The presence of fluorine at the 6-position enhances metabolic stability and membrane permeability, while the nitro group may participate in bacterial nitroreductase-mediated activation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅FN₄O₃S
Molecular Weight386.4 g/mol
CAS Number897471-98-6
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4N+[O-]
Topological Polar Surface Area112 Ų (estimated)

Synthesis and Structural Optimization

Synthetic Pathways

While explicit details for this compound are proprietary, its synthesis likely follows established protocols for analogous benzothiazole-piperazine derivatives:

  • Benzothiazole Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors under acidic conditions.

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 2-position of the benzothiazole using piperazine, facilitated by the electron-withdrawing fluorine atom .

  • Nitrobenzoylation: Acylation of the piperazine nitrogen with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.

Critical reaction parameters include:

  • Temperature control (<50°C) to prevent nitro group reduction.

  • Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of the acyl chloride intermediate.

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Structural confirmation relies on:

  • ¹H/¹³C NMR: Key signals include the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 2.5–3.8 ppm).

  • HRMS: Molecular ion peak at m/z 386.0971 (calculated for C₁₈H₁₅FN₄O₃S).

Hypothesized Biological Activities

Table 2: Comparative Activity of Benzothiazole Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Source
6-Fluoro analog (this work)Hypothetical MurBN/A
EVT-3546853 (analog)Enoyl-ACP reductase0.15
CHEMBL3322971 Aldose reductase2.4

Anticancer Mechanisms

Piperazine-containing benzothiazoles exhibit tyrosine kinase inhibition, disrupting oncogenic signaling pathways like EGFR and VEGFR . Molecular docking studies suggest that the 2-nitrobenzoyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the benzothiazole sulfur interacts with catalytic lysine residues . Fluorine’s electronegativity could further stabilize these interactions via dipole effects.

Physicochemical and ADMET Profiling

Solubility and Lipophilicity

Predicted logP values (ChemAxon) indicate moderate lipophilicity (~3.1), favoring blood-brain barrier penetration but limiting aqueous solubility. Solubility enhancers like cyclodextrins or PEGylation may be required for in vivo administration.

Metabolic Stability

The fluorine atom resists oxidative metabolism, while the nitro group is susceptible to reduction by hepatic CYP450 enzymes and nitroreductases, potentially generating toxic metabolites.

Research Gaps and Future Directions

  • Target Identification: Proteomic studies (e.g., affinity chromatography) are needed to map binding partners.

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist; murine models should evaluate bioavailability and maximum tolerated dose.

  • Structural Analog Synthesis: Introducing sulfonamide or morpholine groups (cf.) could optimize target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator